molecular formula C29H32O6Si B12942475 (3R,4S)-2-Acetoxy-4-((tert-butyldiphenylsilyl)oxy)tetrahydrofuran-3-yl benzoate

(3R,4S)-2-Acetoxy-4-((tert-butyldiphenylsilyl)oxy)tetrahydrofuran-3-yl benzoate

Cat. No.: B12942475
M. Wt: 504.6 g/mol
InChI Key: POPFJOBSNAZLJE-VEPNZUSMSA-N
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Description

(3R,4S)-2-Acetoxy-4-((tert-butyldiphenylsilyl)oxy)tetrahydrofuran-3-yl benzoate is a complex organic compound that features a tetrahydrofuran ring substituted with acetoxy and tert-butyldiphenylsilyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-2-Acetoxy-4-((tert-butyldiphenylsilyl)oxy)tetrahydrofuran-3-yl benzoate typically involves multiple steps, starting from simpler precursors. One common route involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by acetylation to introduce the acetoxy group. The final step often involves esterification with benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-2-Acetoxy-4-((tert-butyldiphenylsilyl)oxy)tetrahydrofuran-3-yl benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester and silyl groups. Its stability and reactivity make it suitable for investigating biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the benzoate and silyl groups can enhance the bioavailability and stability of drug candidates.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile building block for various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-2-Acetoxy-4-((tert-butyldiphenylsilyl)oxy)tetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets. The acetoxy and silyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,4S)-2-Acetoxy-4-((tert-butyldiphenylsilyl)oxy)tetrahydrofuran-3-yl benzoate lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of both acetoxy and tert-butyldiphenylsilyl groups allows for selective reactions and applications in various fields.

Properties

Molecular Formula

C29H32O6Si

Molecular Weight

504.6 g/mol

IUPAC Name

[(3R,4S)-2-acetyloxy-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-yl] benzoate

InChI

InChI=1S/C29H32O6Si/c1-21(30)33-28-26(34-27(31)22-14-8-5-9-15-22)25(20-32-28)35-36(29(2,3)4,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25-26,28H,20H2,1-4H3/t25-,26+,28?/m0/s1

InChI Key

POPFJOBSNAZLJE-VEPNZUSMSA-N

Isomeric SMILES

CC(=O)OC1[C@@H]([C@H](CO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(C(CO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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